molecular formula C17H16Cl2O3 B4106851 2,4-dimethylphenyl 2-(2,4-dichlorophenoxy)propanoate

2,4-dimethylphenyl 2-(2,4-dichlorophenoxy)propanoate

Cat. No.: B4106851
M. Wt: 339.2 g/mol
InChI Key: TVVNAPRLJCXICX-UHFFFAOYSA-N
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Description

2,4-dimethylphenyl 2-(2,4-dichlorophenoxy)propanoate: is an organic compound with the molecular formula C17H16Cl2O3 It is a derivative of phenoxypropanoate, characterized by the presence of both dimethylphenyl and dichlorophenoxy groups

Properties

IUPAC Name

(2,4-dimethylphenyl) 2-(2,4-dichlorophenoxy)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16Cl2O3/c1-10-4-6-15(11(2)8-10)22-17(20)12(3)21-16-7-5-13(18)9-14(16)19/h4-9,12H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVVNAPRLJCXICX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC(=O)C(C)OC2=C(C=C(C=C2)Cl)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-dimethylphenyl 2-(2,4-dichlorophenoxy)propanoate typically involves the esterification of 2,4-dimethylphenol with 2-(2,4-dichlorophenoxy)propanoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene.

Industrial Production Methods: On an industrial scale, the production of 2,4-dimethylphenyl 2-(2,4-dichlorophenoxy)propanoate may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the phenyl ring, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions may target the carbonyl group in the ester moiety, converting it to an alcohol.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Conditions typically involve the use of strong acids or bases, along with appropriate electrophiles or nucleophiles.

Major Products:

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Introduction of various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry: 2,4-dimethylphenyl 2-(2,4-dichlorophenoxy)propanoate is used as an intermediate in the synthesis of more complex organic molecules

Biology: In biological research, this compound may be used to study the effects of phenoxypropanoate derivatives on cellular processes. It can be employed in assays to investigate enzyme inhibition, receptor binding, and other biochemical interactions.

Medicine: While specific medical applications of 2,4-dimethylphenyl 2-(2,4-dichlorophenoxy)propanoate are not well-documented, its structural similarity to other bioactive compounds suggests potential use in drug development. It may be explored for its pharmacological properties and therapeutic potential.

Industry: In industrial settings, this compound can be utilized in the formulation of specialty chemicals, including herbicides, insecticides, and fungicides. Its chemical properties make it suitable for incorporation into various products aimed at pest control and crop protection.

Mechanism of Action

The mechanism of action of 2,4-dimethylphenyl 2-(2,4-dichlorophenoxy)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it could inhibit enzyme function by occupying the active site or alter receptor signaling pathways by acting as an agonist or antagonist.

Comparison with Similar Compounds

    2,4-dichlorophenoxyacetic acid: A widely used herbicide with similar structural features.

    2,4-dimethylphenol: A precursor in the synthesis of various organic compounds.

    2-(2,4-dichlorophenoxy)propanoic acid: Another phenoxypropanoate derivative with herbicidal properties.

Uniqueness: 2,4-dimethylphenyl 2-(2,4-dichlorophenoxy)propanoate is unique due to the combination of dimethylphenyl and dichlorophenoxy groups, which confer distinct chemical and biological properties. This structural arrangement allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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